molecular formula C7H7BrClF2NO B6198273 3-bromo-5,6-difluoro-2-methoxyaniline hydrochloride CAS No. 2680530-96-3

3-bromo-5,6-difluoro-2-methoxyaniline hydrochloride

Cat. No.: B6198273
CAS No.: 2680530-96-3
M. Wt: 274.5
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-bromo-5,6-difluoro-2-methoxyaniline hydrochloride is an organic chemical compound that has garnered significant attention in various scientific fields, including organic chemistry, pharmacology, and material science.

Preparation Methods

The synthesis of 3-bromo-5,6-difluoro-2-methoxyaniline hydrochloride typically involves several stepsThe final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility .

Industrial production methods often involve optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the use of specific catalysts or reagents to facilitate the desired transformations .

Chemical Reactions Analysis

3-bromo-5,6-difluoro-2-methoxyaniline hydrochloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the bromine or fluorine atoms on the aromatic ring.

    Oxidation and Reduction Reactions: It can undergo oxidation to form quinone derivatives or reduction to form amine derivatives.

    Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, utilizing palladium catalysts and boron reagents.

Common reagents and conditions used in these reactions include palladium catalysts, boron reagents, and specific solvents like ethanol or dichloromethane. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

3-bromo-5,6-difluoro-2-methoxyaniline hydrochloride has a wide range of scientific research applications:

    Organic Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Pharmacology: The compound is investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.

    Material Science: It is explored for its potential use in the development of new materials with unique properties, such as conductive polymers or advanced coatings.

Mechanism of Action

The mechanism of action of 3-bromo-5,6-difluoro-2-methoxyaniline hydrochloride involves its interaction with specific molecular targets and pathways. In pharmacological applications, it may interact with enzymes or receptors, modulating their activity and leading to desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

3-bromo-5,6-difluoro-2-methoxyaniline hydrochloride can be compared with other similar compounds, such as:

    3-bromo-2-methoxyaniline: Lacks the fluorine atoms, which may affect its reactivity and applications.

    5-bromo-2-methoxyaniline:

    2-bromo-3-methoxyphenol: Contains a hydroxyl group instead of an amino group, resulting in different chemical behavior and applications

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-bromo-5,6-difluoro-2-methoxyaniline hydrochloride involves the bromination of 2-methoxy-5,6-difluoroaniline followed by the reaction with hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "2-methoxy-5,6-difluoroaniline", "Bromine", "Hydrochloric acid", "Sodium hydroxide", "Water" ], "Reaction": [ "Step 1: Dissolve 2-methoxy-5,6-difluoroaniline in glacial acetic acid.", "Step 2: Slowly add bromine to the solution while stirring at room temperature until the reaction is complete.", "Step 3: Add water to the reaction mixture and extract the product with dichloromethane.", "Step 4: Dry the organic layer with anhydrous sodium sulfate and evaporate the solvent to obtain 3-bromo-5,6-difluoro-2-methoxyaniline.", "Step 5: Dissolve the product in hydrochloric acid and add sodium hydroxide until the pH is neutral.", "Step 6: Filter the solution and evaporate the solvent to obtain 3-bromo-5,6-difluoro-2-methoxyaniline hydrochloride as a white solid." ] }

CAS No.

2680530-96-3

Molecular Formula

C7H7BrClF2NO

Molecular Weight

274.5

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.